molecular formula C12H16O6 B188572 Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 787-07-5

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B188572
CAS No.: 787-07-5
M. Wt: 256.25 g/mol
InChI Key: KSKWGMNRWCYVAT-UHFFFAOYSA-N
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Description

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as Diethyl succinylosuccinate, is a chemical compound with the molecular formula (O=)2C6H6(CO2C2H5)2 . It is used in various chemical reactions and has been mentioned in scientific research .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can react with benzylamine to yield diethyl 2,5-bis(benzylamino-3,6-dihydroterepthalate), which on polycondensation affords poly(amine esters) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (O=)2C6H6(CO2C2H5)2 . This indicates that the molecule consists of a cyclohexane ring with two carbonyl groups and two ester groups attached.


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it reacts with benzylamine to yield diethyl 2,5-bis(benzylamino-3,6-dihydroterepthalate), which on polycondensation affords poly(amine esters) .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point is 127-129°C . The molecular weight of the compound is 256.25 .

Scientific Research Applications

Synthesis and π-Electronic Structure

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has been utilized in synthesizing and studying π-electronic structures. The compound reacts with primary alkylamines to form derivatives whose electronic spectra and quantumchemical calculations reveal absorption properties in the visible spectral region akin to substituted aromatic compounds (Ulbricht et al., 1979).

Chemical Synthesis and Structure Analysis

The compound serves as a precursor in synthesizing (thio)semicarbazonocyclohexanedicarboxylates, whose structures have been analyzed using NMR spectroscopy and X-ray analysis. These structures offer insights into the molecular and crystalline nature of the synthesized compounds (Poplevina et al., 2009).

Derivative Synthesis

This compound is used to create various derivatives, showcasing its versatility in chemical synthesis. These derivatives have potential applications in different scientific domains, such as material science and pharmacology (Afsah et al., 1980).

Role in Catalysis

The compound has been involved in catalysis research, demonstrating its utility in [3 + 2] cycloaddition reactions catalyzed by AlCl3. This process yields products with significant diastereoselectivities and illustrates the compound's role in facilitating and influencing chemical reactions (Yang et al., 2011).

Safety and Hazards

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Properties

IUPAC Name

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKWGMNRWCYVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883582
Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787-07-5
Record name Diethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name Diethyl succinylo succinate
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Record name Diethyl succinylo succinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name Ethyl succinylsuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo?

A1: this compound is a versatile molecule capable of undergoing various reactions due to its structure. The research highlights two important reactions:

  • Condensation-Cyclisation: This compound reacts with acrylaldehyde to yield a tricyclic dioxo-diester and a pair of epimeric tetracyclic alcohols [, ]. This highlights its ability to form complex ring systems.
  • Condensation Polymerization: this compound readily condenses with diamines like m-phenylenediamine and 4,4′-diamino-diphenyl ether []. This reaction forms the basis for synthesizing polyamines, which can be further modified to yield polymers like polyquinolones, polyoxyquinacridones, and polydihydroquinolonoquinolones.

Q2: What structural features of this compound contribute to its reactivity?

A2: The reactivity of this compound stems from its functional groups:

    Q3: What are the potential applications of polymers derived from this compound?

    A3: The polymers derived from this compound, like polyquinolones and polyoxyquinacridones, exhibit high thermal stability []. This makes them attractive for applications requiring resistance to high temperatures, potentially in fields like:

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